Acetic acid;2,2-difluorooctan-1-ol
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Overview
Description
Acetic acid;2,2-difluorooctan-1-ol is a chemical compound with the molecular formula C10H20F2O3 It is a derivative of octanol, where two hydrogen atoms are replaced by fluorine atoms, and it also contains an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-difluorooctan-1-ol typically involves the fluorination of octanol followed by esterification with acetic acid. The fluorination process can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually require anhydrous solvents and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-difluorooctan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding octanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-difluorooctanoic acid or 2,2-difluorooctanone.
Reduction: Formation of octanol.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Acetic acid;2,2-difluorooctan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of acetic acid;2,2-difluorooctan-1-ol involves its interaction with molecular targets such as enzymes and cell membranes. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to inhibition of enzyme activity or alteration of membrane properties, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorooctanol: Similar structure but lacks the acetic acid moiety.
Octanoic acid: Similar carbon chain length but lacks fluorine atoms.
2-Fluorooctanol: Contains only one fluorine atom.
Uniqueness
Acetic acid;2,2-difluorooctan-1-ol is unique due to the presence of both fluorine atoms and the acetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61350-07-0 |
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Molecular Formula |
C10H20F2O3 |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
acetic acid;2,2-difluorooctan-1-ol |
InChI |
InChI=1S/C8H16F2O.C2H4O2/c1-2-3-4-5-6-8(9,10)7-11;1-2(3)4/h11H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
GTVPAKDBJOSAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)(F)F.CC(=O)O |
Origin of Product |
United States |
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